3,4-difluoro-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
3,4-DIFLUORO-N~1~-(4-METHOXYBENZYL)-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N~1~-(4-METHOXYBENZYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N~1~-(4-METHOXYBENZYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated positions or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N~1~-(4-METHOXYBENZYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxybenzyl group may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
4-METHOXYBENZYL-N~1~-BENZENESULFONAMIDE: Lacks the fluorine atoms, which may result in different chemical properties and biological activities.
3,4-DIFLUORO-N~1~-BENZENESULFONAMIDE: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
Uniqueness
3,4-DIFLUORO-N~1~-(4-METHOXYBENZYL)-1-BENZENESULFONAMIDE is unique due to the presence of both fluorine atoms and the methoxybenzyl group. These substituents may enhance its chemical stability, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13F2NO3S |
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Molecular Weight |
313.32 g/mol |
IUPAC Name |
3,4-difluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO3S/c1-20-11-4-2-10(3-5-11)9-17-21(18,19)12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 |
InChI Key |
AEGFSEBVZBJOPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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